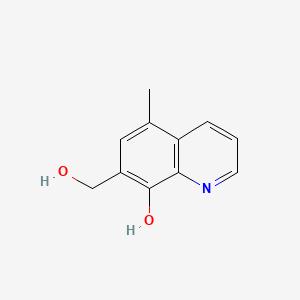

7-Quinolinemethanol, 8-hydroxy-5-methyl-

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. epo.orggoogle.comrroij.com Its versatile nature allows for a wide array of chemical modifications, leading to a diverse range of biological activities. google.com Quinoline derivatives are integral components of numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antimalarial properties. epo.orgresearchgate.net The ability of the quinoline core to be functionalized at various positions enables the fine-tuning of its physicochemical and biological properties, making it a highly attractive framework for drug discovery and development. researchgate.net

Overview of 8-Hydroxyquinoline (B1678124) and Structurally Related Derivatives

Among the various classes of quinoline derivatives, 8-hydroxyquinoline (8-HQ) and its analogues represent a particularly significant and extensively studied group. nih.govacs.org The defining feature of 8-HQ is the presence of a hydroxyl group at the 8-position, which, in concert with the nitrogen atom of the pyridine ring, imparts potent metal-chelating properties. acs.org This ability to bind with various metal ions is a key contributor to the diverse biological activities of 8-HQ derivatives, which include antimicrobial, antifungal, neuroprotective, and anticancer effects. google.comnih.gov

Rationale for Investigating 7-Quinolinemethanol, 8-hydroxy-5-methyl- within the Quinoline Research Paradigm

While specific research findings on 7-Quinolinemethanol, 8-hydroxy-5-methyl- are not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the established structure-activity relationships of related 5,7-disubstituted 8-hydroxyquinoline derivatives. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 7-position is a strategic modification of the 8-hydroxyquinoline core.

The methyl group at the C-5 position is known to influence the lipophilicity and steric profile of the molecule, which can affect its membrane permeability and interaction with biological targets. The hydroxymethyl group at the C-7 position introduces a polar, hydrogen-bonding capable functional group. This can enhance the solubility of the compound and provides a potential site for further chemical derivatization, such as the formation of esters or ethers, to create prodrugs or to further modulate its biological activity.

The combination of these two substituents on the 8-hydroxyquinoline scaffold presents a molecule with a unique set of physicochemical properties. The investigation of 7-Quinolinemethanol, 8-hydroxy-5-methyl- would therefore be a logical step in the exploration of the chemical space of 8-hydroxyquinoline derivatives, aiming to potentially uncover novel biological activities or to refine existing ones. The synthesis of such a compound would likely involve multi-step processes, potentially utilizing methods like the Skraup synthesis for the quinoline core followed by functional group manipulations at the 5 and 7 positions. brieflands.com

Chemical Compound Information

| Compound Name |

| 7-Quinolinemethanol, 8-hydroxy-5-methyl- |

| 8-Hydroxyquinoline |

| 5,7-Dimethyl-8-hydroxyquinoline |

| 5-(hydroxymethyl)quinolin-8-ol |

| 7-hydroxy-8-methylisoquinoline |

| 5-methyl-quinolin-8-ol |

| 7-bromo-5-methyl-quinolin-8-ol |

| 5-methyl-quinolin-8-ol-dodecylsulfate |

| 5-chloro-8-hydroxyquinoline |

| 5-amino-7-bromoquinolin-8-ol |

| 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines |

| 5,7-dibromo-8-hydroxyquinoline |

| 2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline |

| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol |

| 7-Morpholinomethyl-8-hydroxyquinoline |

| 5-alkoxymethyl-8-quinolinol |

| 7-chloro and 7- bromo-5-sulfonic acids |

| 5-chloro and 5-bromo-7-sulfonic acids |

| 5,7-dichloro-8-hydroxy-2-methylquinoline |

| 8-hydroxy-2-methylquinoline |

| 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline |

| 6-chloro-5-[[2-(diethylamino)ethyl]amino]-8-quinolinemethanol |

| 7-methyl-8-nitroquinoline |

| 5-methyl-8-hydroxyquinoline |

| 5-chloro-8-hydroxy quinoline |

| 8-hydroxy quinoline-5-sulfonic acid |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

Interactive Data Table: Properties of 8-Hydroxyquinoline

Below is an interactive table summarizing some of the key properties of the parent compound, 8-hydroxyquinoline.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molar Mass | 145.16 g/mol |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 73-75 °C |

| Boiling Point | 267 °C |

| Solubility in Water | 0.53 g/L |

| Acidity (pKa) | 9.89 (phenolic OH), 5.02 (protonated nitrogen) |

特性

CAS番号 |

73987-42-5 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC名 |

7-(hydroxymethyl)-5-methylquinolin-8-ol |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-5,13-14H,6H2,1H3 |

InChIキー |

GBILEAFKAPCVGN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)CO |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 7 Quinolinemethanol, 8 Hydroxy 5 Methyl and Its Analogues

Retrosynthetic Analysis of the 7-Quinolinemethanol, 8-hydroxy-5-methyl- Core Structure

A logical retrosynthetic analysis of 7-Quinolinemethanol, 8-hydroxy-5-methyl- begins with the functional group at position 7. The primary alcohol of the methanol (B129727) group can be derived from the reduction of a corresponding aldehyde or the transformation of an aminomethyl group. This leads to a key intermediate, 5-methyl-8-hydroxyquinoline-7-carbaldehyde or 7-(aminomethyl)-5-methylquinolin-8-ol.

The most common disconnection strategy for the 7-substituent points towards an electrophilic substitution on the activated 5-methyl-8-hydroxyquinoline ring. The 8-hydroxyl group strongly activates the ortho (position 7) and para (position 5) positions for such reactions. mdpi.com

The next disconnection breaks down the substituted quinoline (B57606) core itself. The most viable precursor for 5-methyl-8-hydroxyquinoline is 2-amino-4-methylphenol (B1222752). This aniline (B41778) derivative contains the necessary hydroxyl and methyl groups in the correct orientation relative to the amine, which will become part of the newly formed heterocyclic ring. This approach simplifies the synthesis by incorporating two of the required substituents into one of the starting materials.

This retrosynthetic pathway is summarized as follows:

Disconnecting the C7-Methanol Group: The target molecule is traced back to a 7-functionalized-5-methyl-8-hydroxyquinoline intermediate. A Mannich reaction followed by subsequent transformation is a primary route for this step. mdpi.comnih.gov

Disconnecting the Quinoline Ring: The 5-methyl-8-hydroxyquinoline core is disconnected via established quinoline syntheses, such as the Skraup or Doebner-von Miller reaction, leading back to 2-amino-4-methylphenol and a three-carbon synthon like acrolein or glycerol (B35011). google.comrroij.compharmaguideline.com

Established Synthetic Routes to Substituted 8-Hydroxyquinoline (B1678124) Systems Relevant to the Target Compound

The synthesis of the target compound relies heavily on well-established methods for constructing the 8-hydroxyquinoline skeleton and introducing substituents at specific positions.

Cyclization and Ring-Forming Reactions for the Quinoline Nucleus

Several classical name reactions are available for the synthesis of the quinoline nucleus from anilines. pharmaguideline.comiipseries.org For the specific precursor, 5-methyl-8-hydroxyquinoline, the Skraup synthesis is a particularly relevant and effective method. google.comrroij.com

Skraup Synthesis: This reaction involves heating an aniline (in this case, 2-amino-4-methylphenol) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. A patent describes the preparation of 5-methyl-8-hydroxyquinoline from 2-amino-4-methylphenol (m-amino-beta-hydroxytoluene) using this method, highlighting its industrial applicability. google.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov It offers more flexibility in the final substitution pattern of the quinoline ring.

Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds to form 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis. rroij.comnih.gov

| Reaction | Reactants | Conditions | Primary Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl) | Substituted Quinolines |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde | Acid or Base catalyst | 2,3-Disubstituted Quinolines |

Strategies for Introducing Hydroxyl and Methyl Substituents at Positions 8 and 5, Respectively

The most efficient strategy for obtaining the 5-methyl-8-hydroxyquinoline core is to start with a precursor that already contains these substituents. As mentioned in the retrosynthetic analysis, 2-amino-4-methylphenol is the ideal starting material. When subjected to a Skraup-type cyclization, the orientation of the amino, hydroxyl, and methyl groups on the benzene (B151609) ring directly leads to the desired 8-hydroxy-5-methylquinoline structure. google.com This approach avoids complex and often low-yielding multi-step functionalization of an unsubstituted quinoline ring.

Alternative, though less direct, methods could involve:

Hydroxylation: Introducing a hydroxyl group at C8 can be achieved from 8-aminoquinoline (B160924) via diazotization followed by hydrolysis, or by alkali fusion of quinoline-8-sulfonic acid. rroij.comscispace.com

Methylation: Introducing a methyl group at C5 would typically require a more complex, multi-step sequence on a pre-formed 8-hydroxyquinoline, potentially involving protection-deprotection steps and organometallic coupling reactions.

Given the efficiency of using a pre-substituted aniline, these alternative routes are generally less favorable for this specific target.

Functionalization at Position 7: Direct and Indirect Introduction of the Methanol Group

With the 5-methyl-8-hydroxyquinoline core in hand, the final key step is the introduction of the methanol group at the C7 position. The 8-hydroxyl group activates the C7 position for electrophilic aromatic substitution. mdpi.comnih.gov

The Mannich reaction is a powerful and widely used method for the C-alkylation of acidic protons, including those on activated aromatic rings like 8-hydroxyquinoline. mdpi.comresearchgate.net It is particularly effective for introducing an aminomethyl group at the C7 position. nih.gov

The reaction involves three components:

An active hydrogen compound (5-methyl-8-hydroxyquinoline)

An aldehyde (typically formaldehyde)

A primary or secondary amine (e.g., dimethylamine, piperidine, morpholine) mdpi.com

The reaction proceeds by forming a Mannich base, 7-((dialkylamino)methyl)-5-methylquinolin-8-ol. mdpi.comresearchgate.net This intermediate is then converted to the final methanol product. This transformation can be achieved through several methods, such as:

Acetylation and Hydrolysis: The Mannich base can be treated with acetic anhydride (B1165640) to form a quaternary ammonium (B1175870) acetate, which is then hydrolyzed to the alcohol.

Conversion to a Halide: The aminomethyl group can be converted to a chloromethyl or bromomethyl group, followed by nucleophilic substitution with hydroxide (B78521) to yield the alcohol.

A direct conversion from an aminomethyl group to a methanol group can also be accomplished. For instance, treating a primary aminomethyl group with nitrous acid can yield the corresponding alcohol, a reaction analogous to the diazotization of primary amines. youtube.comyoutube.com

Novel Synthetic Approaches and Methodological Advancements for Quinoline Derivatization

While classical methods are effective, modern synthetic organic chemistry offers novel approaches that could be applied to the synthesis of 7-Quinolinemethanol, 8-hydroxy-5-methyl- and its analogues.

Transition-Metal-Catalyzed Cross-Coupling: For analogues with aryl or alkyl groups at various positions, Suzuki and other palladium-catalyzed cross-coupling reactions are invaluable. rroij.comscispace.com For instance, starting from a 5,7-dihalo-8-hydroxyquinoline, selective or sequential couplings could introduce diverse functionalities. Hartwig-Buchwald amination is another powerful tool for introducing N-aryl or N-alkyl substituents. ias.ac.in

C-H Functionalization: Direct C-H functionalization is a rapidly advancing field that aims to form C-C or C-heteroatom bonds without pre-functionalized starting materials (like halides or boronic acids). Methodologies are being developed for the direct C-H arylation, alkylation, or amination of quinoline rings, which could provide more atom-economical routes to complex derivatives.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally friendly alternatives to traditional methods. organic-chemistry.org These reactions can be used for various transformations, including the dehydrogenation of tetrahydroquinolines to quinolines or the deoxygenation of quinoline N-oxides, which can be intermediates in certain synthetic pathways. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly improve reaction times, yields, and safety profiles for many of the classical reactions mentioned. iipseries.orglew.ro For example, the Combes synthesis and Mannich reactions have been successfully adapted to microwave conditions, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. iipseries.orgresearchgate.net

These advanced methodologies provide a powerful toolkit for creating libraries of analogues of 7-Quinolinemethanol, 8-hydroxy-5-methyl-, enabling further exploration of their chemical and biological properties.

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the elaboration of the quinoline core. The Suzuki and Sonogashira reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is widely used for the arylation of quinoline rings. researchgate.netnih.govtcichemicals.com For the synthesis of analogs of 7-Quinolinemethanol, 8-hydroxy-5-methyl-, a pre-functionalized quinoline, such as a bromo-substituted derivative, can be coupled with an appropriate boronic acid. For instance, a 5-bromo-7-(hydroxymethyl)quinolin-8-ol derivative could be coupled with an arylboronic acid to introduce an aryl group at the 5-position. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

The Sonogashira coupling enables the introduction of alkyne moieties onto the quinoline scaffold by reacting a terminal alkyne with a quinoline halide in the presence of palladium and copper co-catalysts. researchgate.netlibretexts.orgorganic-chemistry.org This reaction is valuable for creating extended π-conjugated systems. For example, a 5-bromo-7-(hydroxymethyl)quinolin-8-ol could be coupled with a terminal alkyne to generate a 5-alkynyl-7-(hydroxymethyl)quinolin-8-ol derivative. researchgate.net The reaction conditions, including the choice of solvent and base, can be optimized to ensure efficient coupling. libretexts.orgorganic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid, Bromoquinoline | Pd catalyst, Base | Aryl-substituted quinoline | researchgate.netnih.gov |

| Sonogashira | Terminal alkyne, Bromoquinoline | Pd/Cu catalysts, Base | Alkynyl-substituted quinoline | researchgate.netlibretexts.orgorganic-chemistry.org |

Microwave-Assisted and Photochemical Synthesis Techniques

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted and photochemical methods have been increasingly adopted in the synthesis of quinoline derivatives.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of quinoline scaffolds and their subsequent functionalization. wjbphs.comwjbphs.com The rapid heating provided by microwave irradiation can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. wjbphs.com For instance, the cyclization steps in quinoline synthesis or subsequent substitution reactions can often be performed more efficiently under microwave conditions. wjbphs.comwjbphs.com

Photochemical synthesis offers unique pathways for the functionalization of quinolines that are not accessible through thermal methods. Photochemical reactions, such as cycloadditions, can be employed to introduce complex structural motifs onto the quinoline ring. These reactions are typically initiated by the absorption of light, leading to excited states with distinct reactivity.

Chemo- and Regioselective Synthesis Protocols

The synthesis of a specifically substituted quinoline like 7-Quinolinemethanol, 8-hydroxy-5-methyl- requires precise control over the regiochemistry of the reactions. Chemo- and regioselective protocols are therefore of paramount importance.

The inherent directing effects of the substituents on the quinoline ring play a crucial role in determining the position of further functionalization. The hydroxyl group at the C-8 position is a strong activating group and directs electrophilic substitution to the ortho and para positions (C-7 and C-5). moreheadstate.edu This directing effect can be harnessed to selectively introduce functional groups at these positions. For example, formylation of 8-hydroxy-5-methylquinoline would be expected to occur at the C-7 position due to the directing influence of the hydroxyl group and the presence of the methyl group at C-5. researchgate.net

Protecting group strategies are also essential for achieving regioselectivity. The hydroxyl group at C-8 can be protected, for example, as an ether or an ester, to modulate its directing effect or to prevent it from interfering with subsequent reactions. nih.gov The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable afterwards.

Synthesis of Structural Analogues and Derivatives of 7-Quinolinemethanol, 8-hydroxy-5-methyl-

The synthesis of structural analogues of 7-Quinolinemethanol, 8-hydroxy-5-methyl- allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at the 5-methyl position, the 7-methanol group, and the 8-hydroxyl group.

Modifications at the 5-Methyl Position

The methyl group at the 5-position can be replaced with a variety of other substituents, including other alkyl groups, halogens, or aryl groups.

Alkyl Substitutions: Introduction of different alkyl groups at the 5-position can be achieved through multi-step synthetic sequences, often starting from a precursor that allows for such modification.

Halogen Substitutions: Halogenation of the 8-hydroxyquinoline scaffold can be achieved using various halogenating agents. For example, direct chlorination or bromination of 8-hydroxyquinoline can lead to the introduction of halogen atoms at the 5- and 7-positions. sigmaaldrich.com Selective halogenation at the 5-position would require careful control of reaction conditions and potentially the use of a directing group.

Aryl Substitutions: As mentioned in section 2.3.1, Suzuki-Miyaura coupling is a powerful method for introducing aryl groups. A 5-halo-7-(hydroxymethyl)quinolin-8-ol derivative could serve as a key intermediate for the synthesis of 5-aryl analogues. nih.gov

Table 2: Synthetic Strategies for Modifying the 5-Position

| Modification | Synthetic Approach | Key Intermediate | Reference |

| Halogenation | Direct halogenation | 8-Hydroxyquinoline | sigmaaldrich.com |

| Arylation | Suzuki-Miyaura coupling | 5-Halo-8-hydroxyquinoline derivative | nih.gov |

Derivatizations of the 7-Methanol Group

The 7-methanol group offers a versatile handle for further chemical transformations, allowing for the introduction of a wide range of functional groups.

Esterification: The hydroxyl group of the 7-methanol can be esterified with various carboxylic acids or their derivatives to form the corresponding esters. This can be achieved under standard esterification conditions, for example, by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Etherification: Etherification of the 7-methanol group can be accomplished by reacting it with an alkyl halide or another suitable electrophile in the presence of a base. This allows for the introduction of a variety of alkyl or aryl ether linkages.

Oxidation: The 7-methanol group can be oxidized to the corresponding aldehyde (7-formyl-8-hydroxy-5-methylquinoline). nih.govorganic-chemistry.org This transformation can be carried out using a variety of oxidizing agents, such as manganese dioxide or pyridinium (B92312) chlorochromate (PCC). organic-chemistry.org The resulting aldehyde is a valuable intermediate for further reactions, such as reductive amination or the formation of imines.

Reduction: Conversely, a 7-formyl group can be reduced to the 7-methanol group using a suitable reducing agent, such as sodium borohydride. This provides a route to the target compound from an aldehyde precursor.

Table 3: Derivatizations of the 7-Methanol Group

| Derivatization | Reagents and Conditions | Product | Reference |

| Oxidation | MnO₂, PCC | 7-Formyl derivative | nih.govorganic-chemistry.org |

| Reduction | NaBH₄ | 7-Methanol derivative | - |

| Esterification | Acyl chloride, base | 7-Ester derivative | - |

| Etherification | Alkyl halide, base | 7-Ether derivative | - |

Chemical Transformations of the 8-Hydroxyl Group

The 8-hydroxyl group is a key feature of the molecule, influencing its electronic properties and chelating ability. Its transformation provides another avenue for creating structural diversity.

Protection/Deprotection: As mentioned earlier, the 8-hydroxyl group can be protected to prevent its interference in subsequent reactions. Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl) and esters. nih.gov These groups can be removed under specific conditions to regenerate the free hydroxyl group.

O-Alkylation: The 8-hydroxyl group can be alkylated to form the corresponding ether. This is typically achieved by treating the 8-hydroxyquinoline with an alkyl halide in the presence of a base. nih.gov This modification can alter the lipophilicity and electronic properties of the molecule.

Coordination Chemistry of 7 Quinolinemethanol, 8 Hydroxy 5 Methyl and Its Metal Complexes

Supramolecular Assembly and Self-Organization of Metal-Quinoline Architectures

The field of supramolecular chemistry investigates the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. researchgate.net In the context of 7-Quinolinemethanol, 8-hydroxy-5-methyl- and its metal complexes, the inherent properties of the ligand—its planarity, potential for hydrogen bonding, and π-π stacking interactions—drive the formation of complex, higher-order architectures. The coordination of metal ions to the 8-hydroxyquinoline (B1678124) moiety introduces geometric constraints and additional interaction sites, leading to the self-assembly of sophisticated supramolecular structures.

Beyond the initial metal coordination, the self-organization of these metal-quinoline units is governed by a variety of non-covalent forces:

π-π Stacking: The aromatic quinoline (B57606) rings are prone to stacking interactions, which play a crucial role in the assembly of the crystal structures of these complexes. researchgate.net

Hydrogen Bonding: The presence of the 7-hydroxymethyl group introduces a key functional group capable of forming hydrogen bonds. This allows for the formation of extended networks and contributes to the stability of the supramolecular assembly. In aquo-complexes, coordinated water molecules can also participate in hydrogen bonding. researchgate.net

The interplay of these forces can lead to the formation of various supramolecular motifs, including dimers, trimers, and even larger polymeric structures. researchgate.netrsc.org The substitution pattern on the quinoline ring, specifically the 5-methyl and 7-hydroxymethyl groups in 7-Quinolinemethanol, 8-hydroxy-5-methyl-, can influence the steric and electronic properties of the ligand, thereby subtly modulating the resulting supramolecular assembly. The bulky methyl group can affect the packing efficiency, while the hydroxymethyl group provides an additional site for directional hydrogen bonding, influencing the dimensionality of the resulting network.

Applications in Metal Ion Sequestration, Sensing, and Catalysis

The ability of 7-Quinolinemethanol, 8-hydroxy-5-methyl- to form stable complexes with a wide range of metal ions underpins its applications in various scientific and technological fields. These applications leverage the changes in the physicochemical properties of the ligand upon metal binding.

Metal Ion Sequestration:

The strong chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives, including 7-Quinolinemethanol, 8-hydroxy-5-methyl-, effective agents for metal ion sequestration. scirp.org This property is valuable for the removal of heavy metal ions from aqueous solutions. scirp.org The formation of stable, often insoluble, metal complexes facilitates their separation from the medium. The derivatives of 8-hydroxyquinoline have been shown to be effective for the extraction of metals such as iron, copper, nickel, and uranium. researchgate.net

Metal Ion Sensing:

8-Hydroxyquinoline and its derivatives are renowned for their use as fluorescent chemosensors for metal ions. nih.gov The parent 8-hydroxyquinoline molecule is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen. rroij.com Upon chelation with a metal ion, this proton transfer is blocked, and the rigidity of the molecule increases, leading to a significant enhancement of the fluorescence emission. rroij.comresearchgate.net This "chelation-enhanced fluorescence" (CHEF) effect forms the basis for highly sensitive and selective detection of various metal ions. scirp.org

Derivatives of 8-hydroxyquinoline have been developed as sensors for a multitude of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, and others. nih.govrroij.com The selectivity of the sensor can be tuned by modifying the substituents on the quinoline ring. The presence of the 7-hydroxymethyl and 5-methyl groups on 7-Quinolinemethanol, 8-hydroxy-5-methyl- can influence its selectivity and sensitivity towards specific metal ions. For example, a sensor based on an 8-hydroxyquinoline derivative has demonstrated a detection limit for Al³⁺ in the nanomolar range. rroij.com

Catalysis:

Metal complexes of 8-hydroxyquinoline derivatives have shown promise in various catalytic applications. The coordinated metal ion can act as a Lewis acid or a redox-active center, facilitating a range of chemical transformations. While specific catalytic applications of 7-Quinolinemethanol, 8-hydroxy-5-methyl- complexes are not extensively documented in the provided search results, the broader class of 8-hydroxyquinoline metal complexes has been explored for its catalytic potential. For instance, iron complexes with substituted 8-hydroxyquinoline ligands have been investigated as potential catalysts and have shown the ability to interact with biologically relevant molecules like DNA. nih.gov The design and synthesis of new metal complexes with tailored 8-hydroxyquinoline-based ligands continue to be an active area of research for developing novel and efficient catalysts.

Interactive Data Table: Applications of 8-Hydroxyquinoline Derivatives

| Application | Metal Ions | Principle | Reference |

| Metal Ion Sequestration | Fe, Cu, Ni, U | Strong chelation leading to the formation of stable, often insoluble, metal complexes. | researchgate.net |

| Fluorescent Sensing | Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) upon metal binding. | scirp.orgnih.govrroij.com |

| Catalysis | Fe | Metal complex acts as a catalyst, for example, by interacting with DNA. | nih.gov |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Stereochemistry

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules in solution.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A full NMR characterization of 7-Quinolinemethanol, 8-hydroxy-5-methyl- would involve a series of experiments. A standard one-dimensional (1D) ¹H NMR spectrum would reveal the number of distinct proton environments and their splitting patterns, offering initial clues about the arrangement of hydrogen atoms on the quinoline (B57606) core, the methyl group, and the hydroxymethyl substituent. The corresponding ¹³C NMR spectrum would identify the number of unique carbon atoms.

To assemble the molecular puzzle, two-dimensional (2D) NMR techniques are indispensable. A Correlation Spectrometry (COSY) experiment would establish proton-proton coupling networks, revealing which protons are adjacent to one another. sdsu.eduyoutube.com The Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton with its directly attached carbon atom. youtube.comcolumbia.edu Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide long-range (two- and three-bond) correlations between protons and carbons, a critical step in piecing together the entire molecular framework, including the relative positions of the substituents on the quinoline ring. sdsu.educolumbia.edu Without experimental data, any depiction of these spectra would be purely theoretical.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₁₁H₁₁NO₂, the predicted monoisotopic mass is 189.07898 Da. uni.lu HRMS analysis would verify this mass with a high degree of precision. Furthermore, by inducing fragmentation of the molecule, mass spectrometry can reveal characteristic fragmentation patterns, offering additional structural clues. Predicted data suggests that common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ would have m/z values of 190.08626, 212.06820, and 188.07170, respectively. uni.lu However, experimental verification of these values and the study of its fragmentation pathways have not been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. The spectrum for 7-Quinolinemethanol, 8-hydroxy-5-methyl- would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups (both phenolic and alcoholic), C-H stretches of the aromatic and methyl groups, C=N and C=C stretching vibrations within the quinoline ring, and C-O stretching vibrations. Studies on related 8-hydroxyquinoline (B1678124) derivatives show characteristic bands for the quinoline ring system, which would be anticipated here as well. researchgate.netresearchgate.net The precise frequencies of these vibrations, however, remain unmeasured.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The extended π-conjugated system of the quinoline ring in 7-Quinolinemethanol, 8-hydroxy-5-methyl- is expected to result in characteristic UV absorption bands. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. researchgate.net Many 8-hydroxyquinoline derivatives are known to be fluorescent, emitting light after being electronically excited. An investigation into the fluorescence properties of this specific compound, including its excitation and emission spectra and quantum yield, would be necessary to understand its photophysical behavior but is currently unavailable. researchgate.net

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

The unequivocal determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This powerful technique would provide precise bond lengths, bond angles, and torsional angles for 7-Quinolinemethanol, 8-hydroxy-5-methyl-. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding. To date, no crystallographic data for this compound has been deposited in scientific databases.

Theoretical and Computational Chemistry Studies on 7 Quinolinemethanol, 8 Hydroxy 5 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, orbital energies, and reactivity indices, which are crucial for predicting the chemical behavior of 7-Quinolinemethanol, 8-hydroxy-5-methyl-.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has been widely used to study the ground state properties of 8-hydroxyquinoline (B1678124) derivatives. researchgate.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G*, provide a balance between computational cost and accuracy for determining molecular geometries, electronic properties, and vibrational frequencies. researchgate.net

For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms. From this optimized structure, various electronic properties can be calculated. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, the hydroxyl and quinoline (B57606) nitrogen atoms are expected to be electron-rich sites, while the aromatic rings and the hydroxymethyl group would exhibit more complex electrostatic potentials.

Table 1: Predicted Ground State Properties of 7-Quinolinemethanol, 8-hydroxy-5-methyl- based on DFT Calculations on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Indicates overall polarity of the molecule |

Note: These values are estimations based on published data for similar 8-hydroxyquinoline derivatives and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, MD simulations can provide insights into its conformational flexibility and its interactions with a solvent, typically water.

By simulating the molecule in a box of water molecules, researchers can observe how the compound behaves in an aqueous environment. This includes the formation of hydrogen bonds between the hydroxyl and hydroxymethyl groups of the quinoline derivative and surrounding water molecules. The simulations can also reveal the preferred conformations of the molecule in solution. The rotational freedom around the C-C bond connecting the hydroxymethyl group to the quinoline ring is a key aspect that can be explored through MD.

In Silico Modeling of Ligand-Target Interactions (Mechanistic Insights)

Understanding how 7-Quinolinemethanol, 8-hydroxy-5-methyl- might interact with biological macromolecules is a key aspect of computational medicinal chemistry. In silico modeling techniques provide valuable mechanistic insights into these potential interactions.

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in identifying potential binding sites and estimating the binding affinity. For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, docking studies would involve placing the molecule into the active site of a specific enzyme or receptor.

The selection of the target protein is often based on the known biological activities of similar 8-hydroxyquinoline derivatives. For example, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of enzymes like ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). nih.gov A molecular docking study of 7-Quinolinemethanol, 8-hydroxy-5-methyl- into the active site of such an enzyme would reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking score, a measure of the predicted binding affinity, can then be used to rank its potential as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For 8-hydroxyquinoline derivatives, QSAR studies have been conducted to understand their antimicrobial and anti-plaque activities. nih.govbepls.com These studies have identified key molecular descriptors that influence activity, such as lipophilicity (logP), molar refractivity (a measure of steric bulk), and electronic parameters. nih.gov Although a specific QSAR model for 7-Quinolinemethanol, 8-hydroxy-5-methyl- may not be available, the general findings from studies on analogous compounds can be used to predict its potential activity. For instance, the presence of the methyl and hydroxymethyl groups will influence its lipophilicity and steric properties, which in turn are expected to affect its biological activity.

Mechanistic Computational Studies: Reaction Pathways and Excited-State Dynamics

Theoretical and computational chemistry provides a powerful lens through which to understand the intricate mechanistic details of photochemical processes. For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, computational studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the complex interplay of electronic excitations, molecular geometry changes, and proton transfer events that define its photochemistry. These studies allow for the mapping of potential energy surfaces in both the ground and excited states, revealing the most probable reaction pathways and the dynamics of transient species.

Photochemical Reaction Mechanisms of Quinolinemethanols

The photochemical behavior of quinolinemethanol derivatives is largely dictated by the phenomenon of excited-state intramolecular proton transfer (ESIPT). In this process, the molecule, upon absorption of light, undergoes a rapid transfer of a proton from a donor site to an acceptor site within the same molecule. For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, the hydroxyl group at the 8-position acts as the proton donor, and the nitrogen atom of the quinoline ring serves as the proton acceptor.

Computational studies on analogous 8-hydroxyquinoline (8HQ) systems have shown that upon photoexcitation to the first singlet excited state (S1), the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is significantly strengthened. nih.gov This is evidenced by a calculated red-shift of the hydroxyl group's stretching frequency in the excited state compared to the ground state. nih.gov This enhanced hydrogen bonding facilitates the proton transfer, often rendering it a barrierless or very low-barrier process that occurs on an ultrafast timescale. nih.gov The resulting species is a keto-type tautomer, which has a different electronic structure and, consequently, different photophysical properties, such as its fluorescence emission.

In more complex quinolinemethanol derivatives, particularly those based on a 7-hydroxyquinoline (B1418103) scaffold, the concept of a "proton crane" has been proposed. nih.govmdpi.com This mechanism involves a larger-scale intramolecular rearrangement to deliver a proton over a longer distance. While 7-Quinolinemethanol, 8-hydroxy-5-methyl- does not possess the extended conjugated system of a "proton crane," the underlying principle of photo-induced tautomerization is a key aspect of its photochemical reaction mechanism.

Furthermore, computational models can predict the potential for competing reaction pathways. For instance, in some related systems, E/Z isomerization around a double bond can compete with the ESIPT process. nih.govresearchgate.net While the simple methanol (B129727) group at the 7-position of the target molecule does not undergo such isomerization, this highlights the importance of the molecular structure in dictating the dominant photochemical pathway. The primary photochemical reaction for 7-Quinolinemethanol, 8-hydroxy-5-methyl- is expected to be the ESIPT, leading to the formation of its excited-state keto tautomer. The efficiency of this process is influenced by the electronic effects of the methyl group at the 5-position and the methanol group at the 7-position, which can modulate the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen.

| Parameter | Ground State (S₀) | Excited State (S₁) | Effect of Excitation |

| Intramolecular H-Bond (O-H···N) Strength | Weaker | Stronger | Facilitates Proton Transfer |

| Proton Transfer Barrier | High | Low or Barrierless | Enables Ultrafast Reaction |

| Dominant Tautomeric Form | Enol Form | Keto Tautomer (transient) | Population of a New Species |

| Calculated O-H Vibrational Frequency | Higher Wavenumber | Lower Wavenumber (Red-Shift) | Indicates H-Bond Strengthening |

Investigation of Proton Transfer Processes in Solution

The solvent environment can play a crucial role in mediating proton transfer processes. Computational studies that incorporate solvent effects, often through continuum models like the Polarizable Continuum Model (PCM) or explicit solvent molecules, provide a more realistic picture of reaction dynamics in solution.

For quinolinemethanol derivatives, the nature of the solvent (protic vs. aprotic, polar vs. nonpolar) can influence the stability of the different prototropic forms (neutral, anionic, zwitterionic) in both the ground and excited states. nih.govnih.gov In aprotic solvents, the intramolecular proton transfer is the dominant pathway. However, in protic solvents like water or methanol, solvent molecules can form hydrogen-bonding bridges between the hydroxyl group and the quinoline nitrogen, potentially facilitating an intermolecular or solvent-assisted proton transfer. researchgate.net

Computational studies on related 7-hydroxyquinoline systems have demonstrated that solvent molecules can co-exist and compete with the intramolecular proton transfer pathway. researchgate.net For 7-Quinolinemethanol, 8-hydroxy-5-methyl-, it is conceivable that in aqueous solutions, water molecules could form a hydrogen-bonded chain, offering an alternative route for proton translocation. The relative energy barriers of the direct intramolecular versus the solvent-assisted pathways would determine the preferred mechanism.

Furthermore, the pH of the solution is a critical factor. Spectroscopic and computational studies on similar compounds have shown that different prototropic species can predominate at different pH values. nih.govnih.gov For example, in acidic solutions, the quinoline nitrogen may be protonated, while in basic solutions, the hydroxyl group can be deprotonated to form an anionic species. These different ground-state species will have distinct photochemical behaviors upon excitation. Time-resolved spectroscopy combined with DFT calculations on analogous systems has been used to identify the transient species formed in the excited state under various solvent and pH conditions, revealing complex multi-step proton transfer processes. nih.gov

| Solvent Condition | Predominant Ground-State Species | Expected Primary Proton Transfer Mechanism | Key Influencing Factors |

| Aprotic (e.g., Acetonitrile) | Neutral Enol Form | Excited-State Intramolecular Proton Transfer (ESIPT) | Intrinsic molecular properties |

| Protic (e.g., Water, pH ~7) | Neutral Enol Form, potential for zwitterionic contribution | Competition between ESIPT and Solvent-Assisted Proton Transfer | Solvent hydrogen-bonding network |

| Aqueous Acidic (e.g., pH < 5) | Protonated Cationic Form | Potential for altered ESIPT dynamics due to initial protonation | Basicity of the quinoline nitrogen |

| Aqueous Basic (e.g., pH > 9) | Anionic Form | No proton to transfer from the 8-hydroxyl group | Acidity of the hydroxyl group |

Mechanistic Investigations of Biological Activities of 8 Hydroxyquinoline Derivatives Excluding Human Clinical Data, Dosage, Safety, and Toxicity

Molecular Mechanisms of Antimicrobial Efficacy

8-Hydroxyquinoline (B1678124) and its derivatives demonstrate significant antimicrobial properties through various molecular interactions that disrupt essential life processes in viruses, bacteria, and fungi. scispace.com

Certain 8-hydroxyquinoline derivatives have been identified as potent inhibitors of various viruses, including Dengue virus (DENV) and the H5N1 influenza virus. nih.govnih.gov The antiviral mechanism of these compounds often involves interference with the early stages of the viral life cycle. nih.gov For instance, some derivatives act by inhibiting viral replication and entry into host cells. nih.govyoutube.com They have been shown to reduce the intracellular production of viral components, such as the envelope glycoprotein (B1211001), which is essential for the formation of new infectious virions. nih.gov

Studies on DENV2 have revealed that specific 2-alkyl-8-hydroxyquinoline derivatives can inhibit the virus in a dose-dependent manner. nih.govnih.gov The antiviral action is not typically virucidal; instead, it targets the initial phases of infection. nih.gov For the H5N1 virus, di- and tri-substituted 8-hydroxyquinoline-2-carboxanilides have demonstrated significant inhibition of viral growth with low cytotoxicity. nih.gov The effectiveness of these derivatives is often linked to their lipophilicity and the electron-withdrawing properties of their substituents. nih.gov

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also a key factor in their antiviral activity. nih.gov This chelation can disrupt the function of viral enzymes that are dependent on metal ions for their activity. toku-e.com For example, some derivatives have been found to inhibit the RNA-dependent DNA polymerase of certain viruses. nih.gov

| Virus | Compound Type | Mechanism of Action |

|---|---|---|

| Dengue Virus (DENV2) | 2-alkyl-8-hydroxyquinoline derivatives | Inhibition of an early stage of the virus lifecycle, reducing intracellular production of envelope glycoprotein and yield of infectious virions. nih.gov |

| H5N1 Influenza A Virus | Di- and tri-substituted 8-hydroxyquinoline-2-carboxanilides | Inhibition of viral growth, influenced by electron-withdrawing properties and lipophilicity of substituents. nih.gov |

| Rous Sarcoma Virus | 8-hydroxyquinoline and its derivatives | Inhibition of RNA-dependent DNA polymerase. nih.gov |

| Herpes Simplex Virus | 8-hydroxyquinoline and its derivatives | Inhibition of RNA-dependent DNA polymerase. nih.gov |

8-Hydroxyquinoline derivatives exhibit potent antibacterial activity against a range of bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis. researchgate.netunife.it The primary mechanism of action is often attributed to the chelation of essential metal ions like manganese, zinc, and copper, which disrupts bacterial metal homeostasis. mdpi.com This disruption interferes with the function of various enzymes crucial for bacterial survival. scirp.org

The formation of metal complexes with 8-hydroxyquinoline can enhance its antibacterial potency. For example, the iron complex Fe(8-hq)₃ can transport iron across the bacterial cell membrane, leading to a dual antimicrobial effect that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline ligand. mdpi.com This dual action can significantly delay the development of bacterial resistance. mdpi.com

Furthermore, some 8-hydroxyquinoline derivatives have been shown to disrupt the integrity of the bacterial cell wall. mdpi.com This can lead to the leakage of cellular contents and ultimately, cell death. The antibacterial efficacy can be influenced by the specific substitutions on the 8-hydroxyquinoline core. nih.gov For instance, 5,7-dibromo-2-methylquinolin-8-ol has demonstrated significant activity against Staphylococcus aureus. unife.it

| Bacterial Species | Compound Type | Mechanism of Action |

|---|---|---|

| Multidrug-resistant Staphylococcus aureus (MRSA) | 8-hydroxyquinoline-5-sulfonamide derivatives | Demonstrated high activity against MRSA isolates. researchgate.net |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Showed biological activity against VRE. researchgate.net |

| Staphylococcus aureus | Fe(8-hq)₃ | Dual mechanism involving iron delivery and metal chelation, disrupting metal homeostasis. mdpi.com |

| Gram-negative bacteria | 8-hydroxyquinoline derivatives | Target both extracellular and intracellular pathogens. scispace.com |

The antifungal properties of 8-hydroxyquinoline derivatives are well-documented, with activity against a variety of fungal pathogens, including Candida species and dermatophytes. mdpi.comnih.govoup.com The mechanisms of action are diverse and can depend on the specific derivative.

One key mechanism involves the disruption of the fungal cell wall. mdpi.comnih.gov For instance, clioquinol, a well-known 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.gov Sorbitol protection assays have confirmed that the cell wall is a target for several 8-hydroxyquinoline derivatives. nih.gov

Another important mechanism is the compromising of the functional integrity of the cytoplasmic membrane. nih.gov Some derivatives, particularly those containing a sulfonic acid group, appear to exert their antifungal effect primarily through membrane damage. nih.gov This can lead to the leakage of essential cellular components and subsequent cell death. nih.gov Additionally, 8-hydroxyquinoline can inhibit RNA synthesis in yeast by chelating essential divalent ions like Mn²⁺ and Mg²⁺, which are required for RNA polymerase activity. toku-e.com

| Fungal Species | Compound Type | Mechanism of Action |

|---|---|---|

| Candida albicans | Clioquinol | Damages the cell wall and inhibits pseudohyphae formation. nih.gov |

| Candida spp. and Dermatophytes | 8-hydroxyquinoline-sulfonic acids | Compromises the functional integrity of cytoplasmic membranes. nih.gov |

| Candida spp. and Dermatophytes | 5-triazole-8-hydroxy-quinoline derivatives | Potent antifungal activity, with evidence suggesting cell wall damage. mdpi.com |

| Various Fungi | 8-hydroxyquinoline | Inhibits RNA synthesis by chelating essential divalent ions for RNA polymerase. toku-e.com |

Quinoline-based compounds have long been a cornerstone of antimalarial therapy. mdpi.comnih.govjocpr.com 8-Hydroxyquinoline derivatives contribute to this class of drugs by interfering with the lifecycle and metabolism of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

A primary mechanism of action for many quinoline (B57606) antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. nih.govjocpr.com The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov

Furthermore, some quinoline derivatives, including certain 8-hydroxyquinoline analogues, can inhibit key enzymes in the parasite's respiratory chain. nih.gov For example, some compounds have been shown to inhibit both NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc₁ complex. nih.gov This dual inhibition disrupts the mitochondrial membrane potential and pyrimidine (B1678525) biosynthesis, which are essential for parasite survival. nih.gov The lipophilic nature of these compounds facilitates their penetration of cell membranes to reach their target sites. nih.gov

| Parasite | Compound Type | Mechanism of Action |

|---|---|---|

| Plasmodium falciparum | Quinoline derivatives | Inhibition of heme polymerization into hemozoin. nih.govjocpr.com |

| Plasmodium falciparum | Quinolone derivatives | Dual inhibition of NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc₁ complex, disrupting the respiratory chain. nih.gov |

| Plasmodium species | 8-Aminoquinoline-uracil metal complexes | Inhibition of parasite growth and glycolysis by inactivating metalloprotein oxidases. nih.gov |

Cellular Mechanisms of Antiproliferative and Anticancer Action

8-Hydroxyquinoline derivatives have emerged as promising candidates for cancer therapy due to their ability to modulate cellular growth and induce programmed cell death in cancer cells. nih.govscispace.comnih.gov

A key mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. rsc.orgnih.gov This process is often initiated by triggering DNA damage within the cancer cells. rsc.org For instance, certain platinum(II) complexes of 8-hydroxyquinoline have been shown to induce significant DNA damage, leading to cell senescence and apoptosis in breast cancer cells. rsc.org

These compounds can also downregulate the expression of key proteins involved in cancer cell survival and proliferation, such as human telomerase reverse transcriptase (hTERT). rsc.org The chelation of metal ions, particularly copper and zinc, is also implicated in the anticancer activity of some 8-hydroxyquinoline derivatives. nih.gov For example, clioquinol, as a copper chelator, has demonstrated selective anti-angiogenesis activity and proteasome inhibitory effects. nih.gov

Furthermore, some derivatives exhibit selective toxicity towards cancer cells while having a minimal effect on normal cells. rsc.orgnih.gov For example, 8-hydroxyquinoline-coated graphene oxide has been shown to have specific toxicity for breast cancer cells, inducing apoptosis, while exhibiting much lower toxicity to normal breast epithelial cells. nih.gov The antiproliferative activity can be enhanced by modifying the 8-hydroxyquinoline structure, such as by incorporating a 1,2,3-triazole moiety, which has shown potent activity against ovarian cancer cells. nih.gov

| Cancer Cell Line | Compound Type | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 8-hydroxyquinoline platinum(II) derivatives | Induction of senescence and apoptosis by triggering DNA damage and downregulating hTERT mRNA expression. rsc.org |

| MCF-7 (Breast Cancer) | 8-hydroxyquinoline-coated graphene oxide | Induction of apoptosis with relative specific toxicity to cancer cells. nih.gov |

| OVCAR-03 (Ovarian Cancer) | 8-hydroxyquinoline derivatives with a 1,2,3-triazole moiety | Potent antiproliferative activity. nih.gov |

| Various Cancer Cells | Clioquinol (as a Cu chelator) | Selective anti-angiogenesis activity and proteasome inhibition. nih.gov |

Targeting Key Enzymes in Cancer Pathways (e.g., Pim-1 kinase inhibitors)

Pim-1 kinase, a serine/threonine kinase, is a recognized target in cancer therapy due to its role in cell cycle progression and apoptosis resistance. nih.gov Various derivatives of 8-hydroxyquinoline have been investigated as Pim-1 kinase inhibitors. researchgate.net For instance, studies have identified certain 2-styrylquinolines and quinoline-2-carboxamides containing an 8-hydroxyquinoline moiety as potent inhibitors of Pim-1 kinase. researchgate.net However, specific research detailing the inhibitory activity of 7-Quinolinemethanol, 8-hydroxy-5-methyl- against Pim-1 kinase has not been identified in the reviewed literature.

Role of Metal Chelation and Metal Ion Homeostasis Perturbation in Cell Lines

The ability to chelate metal ions is a hallmark of the 8-hydroxyquinoline scaffold and is considered central to many of its biological activities. dovepress.comnih.gov Derivatives of 8-hydroxyquinoline can form stable complexes with various metal ions, including copper and zinc, thereby perturbing metal ion homeostasis in cells. nih.gov This disruption can lead to downstream effects such as the inhibition of metalloenzymes and the generation of reactive oxygen species, which can be cytotoxic to cancer cells. nih.gov While this is a well-established mechanism for the 8-hydroxyquinoline class of compounds, specific studies investigating the metal chelation properties and the subsequent effects on metal ion homeostasis in cell lines for 7-Quinolinemethanol, 8-hydroxy-5-methyl- are not available.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in cancer invasion and metastasis. nih.gov The zinc-binding capability of 8-hydroxyquinoline derivatives makes them attractive candidates for the development of MMP inhibitors. nih.gov Research has been conducted on various 8-hydroxyquinoline derivatives to assess their potential to inhibit MMPs. nih.gov Nevertheless, there is no specific information available from the searched results regarding the inhibitory effects of 7-Quinolinemethanol, 8-hydroxy-5-methyl- on matrix metalloproteinases.

Enzyme Inhibition and Modulatory Activities

Cholinesterase Inhibition (e.g., Butyrylcholinesterase and Acetylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for neurodegenerative diseases like Alzheimer's disease. nih.gov The 8-hydroxyquinoline scaffold has been incorporated into the design of new cholinesterase inhibitors, often in hybrid molecules. nih.gov These compounds can interact with the active sites of cholinesterase enzymes. nih.gov However, specific data on the cholinesterase inhibitory activity of 7-Quinolinemethanol, 8-hydroxy-5-methyl- is not present in the available literature.

Inhibition of 2-Oxoglutarate-Dependent Enzymes

2-Oxoglutarate (2OG)-dependent oxygenases are a large family of enzymes that play roles in various cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Some 8-hydroxyquinoline derivatives, such as 5-carboxy-8-hydroxyquinoline, have been identified as broad-spectrum inhibitors of these enzymes. nih.gov These compounds typically function by chelating the ferrous ion in the enzyme's active site. nih.gov There are no specific studies on the inhibitory activity of 7-Quinolinemethanol, 8-hydroxy-5-methyl- against 2-oxoglutarate-dependent enzymes.

Interaction with Transglutaminase 2

Information regarding the specific interaction of 7-Quinolinemethanol, 8-hydroxy-5-methyl- with transglutaminase 2 is not available in the public scientific literature based on the conducted searches.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives are deeply intertwined with their chemical structures. The core 8-HQ scaffold, a bicyclic system composed of a pyridine (B92270) ring fused to a phenol (B47542), offers multiple sites for structural modification, allowing for the fine-tuning of its pharmacological properties. nih.govnih.gov The ability of the 8-hydroxyl group and the adjacent heterocyclic nitrogen to act as a bidentate chelating agent for various metal ions is a cornerstone of its bioactivity. nih.govnih.govrroij.com Structure-Activity Relationship (SAR) analyses reveal that the nature and position of substituents on the quinoline ring significantly influence the molecule's electronic properties, steric profile, and ultimately, its biological potency and selectivity. nih.govnih.gov

Correlation Between Substituent Electronic and Steric Properties and Bioactivity

The therapeutic potential of 8-hydroxyquinoline derivatives is heavily dependent on the electronic and steric characteristics of the substituents attached to the quinoline core. These properties modulate the compound's ability to chelate metal ions, interact with biological targets, and permeate cell membranes. nih.govnih.gov

Electronic Effects: The pyridine ring of the 8-HQ moiety is inherently electron-deficient, while the phenol ring is electron-rich. nih.gov Substituents can alter this electronic landscape, thereby affecting bioactivity. For instance, the introduction of electron-withdrawing groups, such as a chlorine atom at the C-5 or C-7 positions, can increase the acidity of the phenolic hydroxyl group. This enhances the compound's metal chelating ability and lipid solubility, which has been shown to improve antimalarial activity. nih.gov Similarly, a nitro group (NO2) at the C-5 position, combined with a hydrogen at another position, resulted in a derivative with more potent antibacterial activity than standard drugs against several bacterial strains. nih.gov The pKa value of the donor atoms in the substituents is a critical factor, indicating that the state of protonation, which is governed by electronic properties, is a key modulator of activity, particularly in multidrug-resistant cancer cells. nih.gov

Steric Effects: Steric hindrance plays a crucial role in the biological activity of 8-HQ derivatives. Modifications that obstruct the metal-chelating site can significantly diminish or abolish bioactivity. For example, forming a glycosidic linkage using the quinoline's hydroxyl group was found to impede the chelation of metal ions due to steric hindrance, leading to low bioactivity in certain cancer cell lines. nih.gov Conversely, the size and flexibility of a substituent can be beneficial. In a series of antifungal umbelliferone-8-hydroxyquinoline hybrids, derivatives with a longer four-carbon spacer exhibited better activity than those with a two-carbon spacer, suggesting that increased molecular flexibility positively influences the antifungal effect. nih.gov The position of substituents is also critical; for instance, chloro and bromo substitutions at the 5- and 7-positions were found to be the most fungitoxic among various halogenated analogs. rroij.com

The interplay between electronic and steric factors is complex and target-dependent. For example, while increased hydrophobicity from certain substituents can be a factor, it alone does not account for all observed biological effects, suggesting that electronic and steric influences are also critically involved. nih.gov

| Substituent/Modification | Position | Property Altered (Electronic/Steric) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Chlorine | C-5 and/or C-7 | Electronic (electron-withdrawing), Increased lipophilicity | Increased antimalarial activity and chelating ability. | nih.gov |

| Nitro (NO₂) | C-5 | Electronic (strong electron-withdrawing) | Potent antibacterial activity against multiple strains. | nih.gov |

| Glycosidic Linkage | C-8 (on hydroxyl) | Steric (hindrance at chelation site) | Impeded metal ion chelation, leading to low anticancer activity. | nih.gov |

| Carbon Spacer (in hybrids) | - | Steric (increased flexibility) | Longer spacers correlated with better antifungal activity. | nih.gov |

| Aromatic Moiety | R7 (Mannich bases) | Steric (bulk) | Decreased toxicity and abrogated selectivity in MDR cancer cells. | nih.gov |

Impact of Specific Functional Groups (Hydroxyl, Methyl, Methanol) on Biological Potency and Selectivity

The specific functional groups decorating the 8-hydroxyquinoline scaffold, such as those in 7-Quinolinemethanol, 8-hydroxy-5-methyl-, are fundamental determinants of biological potency and selectivity.

Hydroxyl Group (-OH): The hydroxyl group at the C-8 position is widely considered a critical pharmacophore for the biological activity of this class of compounds. nih.govrroij.comrsc.org Its close proximity to the ring nitrogen at position 1 allows for the formation of stable five-membered chelate rings with a wide range of metal ions. nih.govrroij.com This metal-chelating ability is central to many of the observed biological effects, including antimicrobial, anticancer, and antineurodegenerative activities. nih.govnih.gov SAR studies consistently demonstrate that the presence of a free hydroxyl group at C-8 is essential. For example, its presence is vital for antifungal activity against various fungal species. rsc.org Studies comparing different isomers of monohydroxyquinolines revealed that only the 8-hydroxy isomer (8HQ) exhibited potent anti-intestinal bacterial activity, whereas 2-HQ, 4-HQ, and 6-HQ showed no growth inhibition. nih.gov Masking or replacing the 8-OH group often leads to a significant loss of potency. nih.govrsc.org

Methanol (B129727) Group (-CH₂OH): The 7-hydroxymethyl group, or methanol group, introduces a hydrophilic, polar, and hydrogen-bonding capable substituent onto the quinoline ring. While SAR studies have extensively investigated various substituents at the C-7 position, such as halogens, amines, and larger moieties, the specific impact of a methanol group is less commonly detailed. nih.govrsc.org However, general principles suggest its role. The introduction of hydrophilic heterocyclic substituents at the 7-position has been noted as important for the antifungal activity of this class. rsc.org The methanol group in 7-Quinolinemethanol, 8-hydroxy-5-methyl- can participate in hydrogen bonding with target enzymes or receptors. For some applications, such as in Pim-1 kinase inhibitors, an 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore, suggesting that an oxygen-containing functional group at C-7 can be vital for specific biological interactions within an enzyme's active site. nih.gov The methanol group, therefore, likely modulates the compound's solubility, polarity, and potential for specific hydrogen-bonding interactions with biological targets.

Future Research Directions and Translational Perspectives for 7 Quinolinemethanol, 8 Hydroxy 5 Methyl

Design and Synthesis of Optimized Analogues with Enhanced Biological Efficacy and Selectivity

The 8-hydroxyquinoline (B1678124) core is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and neuroprotective effects. rsc.orgnih.gov Future research will undoubtedly focus on the rational design and synthesis of analogues of 7-Quinolinemethanol, 8-hydroxy-5-methyl- to enhance its biological efficacy and selectivity for specific targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the substituents on the quinoline (B57606) ring, researchers can fine-tune the compound's properties. For instance, the introduction of different functional groups at the 7-position, such as various amines, can significantly impact cytotoxicity and selectivity against multidrug-resistant cancer cells. nih.gov The methyl group at the 5-position and the hydroxymethyl group at the 7-position of the target compound offer key sites for modification to explore new chemical space and optimize biological activity.

The synthesis of such analogues can be achieved through established chemical reactions. The Mannich reaction, for example, is a powerful tool for introducing aminoalkyl groups at the 7-position of the 8-hydroxyquinoline scaffold. nih.gov Other synthetic strategies can be employed to introduce a variety of substituents, including halogens, alkoxymethyl groups, and aromatic moieties, to investigate their influence on the compound's therapeutic potential. nih.gov The goal of these synthetic efforts is to develop analogues with improved potency against specific diseases while minimizing off-target effects and toxicity.

Exploration of Novel Coordination Geometries and Multimetallic Assemblies

The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. epa.govresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group act as donor atoms, allowing the ligand to bind to metal centers in a bidentate fashion. scispace.com This chelating ability is fundamental to many of the biological activities observed for 8-hydroxyquinoline derivatives. epa.gov

Future research should explore the coordination chemistry of 7-Quinolinemethanol, 8-hydroxy-5-methyl- with various metal ions. This could lead to the discovery of novel coordination geometries and the formation of multimetallic assemblies with unique structural and functional properties. The synthesis of coordination polymers using functionalized 8-hydroxyquinoline ligands has been reported, resulting in one-, two-, and three-dimensional structures with interesting photochemical and photostability properties. nih.govresearchgate.net By carefully selecting the metal ions and reaction conditions, it may be possible to construct discrete multinuclear metal clusters or extended coordination networks based on the 7-Quinolinemethanol, 8-hydroxy-5-methyl- ligand.

Advanced Computational Tools for Rational Compound Design and Mechanism Prediction

Advanced computational tools play an increasingly important role in modern drug discovery and materials science. In the context of 7-Quinolinemethanol, 8-hydroxy-5-methyl-, computational methods can be employed for the rational design of new analogues and for predicting their mechanisms of action.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the compound and its metal complexes. nih.govresearchgate.net These calculations can help to understand the nature of the interactions between the ligand and metal ions, as well as to predict the stability of different coordination geometries.

Molecular docking is another powerful computational technique that can be used to predict the binding mode of 7-Quinolinemethanol, 8-hydroxy-5-methyl- and its analogues to specific biological targets, such as enzymes or receptors. physchemres.orgresearchgate.net By simulating the interaction between the small molecule and the protein's active site, molecular docking can help to identify key binding interactions and guide the design of more potent and selective inhibitors. Predictive models, often built on large datasets of chemical structures and biological activities, can further accelerate the discovery process by identifying promising candidates for synthesis and testing. cas.org

Development of the Compound as a Molecular Probe for Biological Systems

The inherent fluorescent properties of many 8-hydroxyquinoline derivatives make them attractive candidates for development as molecular probes for biological systems. rroij.comresearchgate.net These compounds often exhibit weak fluorescence in their free form, but their fluorescence can be significantly enhanced upon chelation with certain metal ions. rroij.com This "chelation-enhanced fluorescence" effect can be exploited to develop selective and sensitive fluorescent sensors for detecting metal ions in biological environments.

Future research should investigate the photophysical properties of 7-Quinolinemethanol, 8-hydroxy-5-methyl- and its metal complexes. By studying its absorption and emission spectra, fluorescence quantum yields, and lifetimes, researchers can assess its potential as a fluorescent probe. The substituents on the quinoline ring can be modified to tune the probe's spectral properties, such as its excitation and emission wavelengths, to make it suitable for specific imaging applications.

The development of fluorescent probes based on 7-Quinolinemethanol, 8-hydroxy-5-methyl- could enable the visualization and quantification of metal ions within living cells, providing valuable tools for studying the roles of these ions in health and disease. nih.gov Furthermore, these probes could be functionalized with specific targeting moieties to allow for the imaging of particular organelles or cell types.

Integration with High-Throughput Screening for Broad Biological Target Identification

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test large libraries of chemical compounds for their activity against a specific biological target. fishersci.comstanford.eduthermofisher.com Integrating 7-Quinolinemethanol, 8-hydroxy-5-methyl- and a library of its rationally designed analogues into HTS campaigns could lead to the identification of novel biological targets and the discovery of new therapeutic applications.

Libraries of diverse 8-hydroxyquinoline derivatives have been successfully screened to identify inhibitors of various enzymes, such as histone demethylases. nih.gov These studies have demonstrated the potential of this chemical scaffold to yield potent and selective modulators of important biological processes.

Q & A

Basic: What are the common laboratory synthesis routes for 7-Quinolinemethanol, 8-hydroxy-5-methyl-?

Answer:

The compound is typically synthesized via Mannich reactions or substitution reactions starting from 8-hydroxyquinoline derivatives. For example:

- Mannich Reaction : Reacting 8-hydroxyquinoline with formaldehyde and amines in ethanol under reflux (12 hours), followed by purification via recrystallization (EtOH–H₂O) .

- Chloromethylation : Using concentrated HCl and formaldehyde with 8-hydroxyquinoline to introduce the methyl group at position 5, followed by hydroxylation .

- Ethoxymethyl Derivatization : Reaction with ethoxymethyl halides in THF under reflux, monitored by TLC and purified via silica gel chromatography (CH₂Cl₂/hexane) .

Basic: How do structural features like tautomerism influence the reactivity of 8-hydroxyquinoline derivatives?

Answer:

8-Hydroxyquinoline derivatives exist in equilibrium between the phenolic hydroxyl form and a zwitterionic form (N-protonated). This tautomerism affects their chelation properties and reactivity in electrophilic substitution reactions. For example: